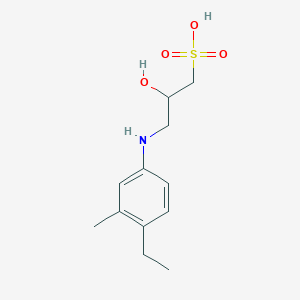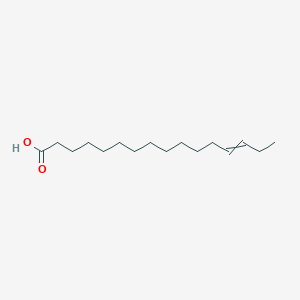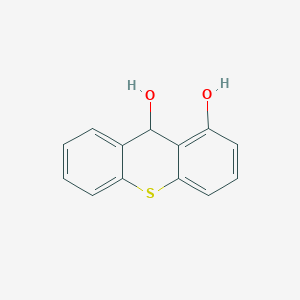
9H-Thioxanthene-1,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthene-1,9-diol is an organic compound belonging to the thioxanthene family It is characterized by a thioxanthene core structure with hydroxyl groups at the 1 and 9 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthene-1,9-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioxanthone with reducing agents to introduce hydroxyl groups at the desired positions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
9H-Thioxanthene-1,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form thioxanthene derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
Aplicaciones Científicas De Investigación
9H-Thioxanthene-1,9-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthene-1,9-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Thioxanthone: Similar in structure but lacks the hydroxyl groups at the 1 and 9 positions.
Thioxanthene-9-thione: Contains a thione group instead of hydroxyl groups.
9,9-Diphenyl-thioxanthene: Substituted with phenyl groups at the 9 position
Uniqueness
9H-Thioxanthene-1,9-diol is unique due to the presence of hydroxyl groups at specific positions, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that other thioxanthene derivatives may not be suitable for .
Propiedades
Número CAS |
144092-73-9 |
|---|---|
Fórmula molecular |
C13H10O2S |
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
9H-thioxanthene-1,9-diol |
InChI |
InChI=1S/C13H10O2S/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7,13-15H |
Clave InChI |
QRJOUKSHDFHOBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=C(C=CC=C3S2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


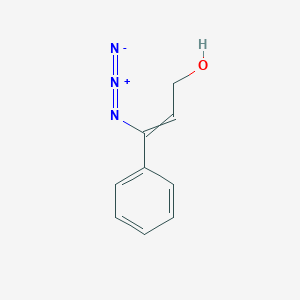
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)
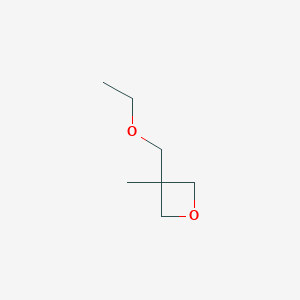

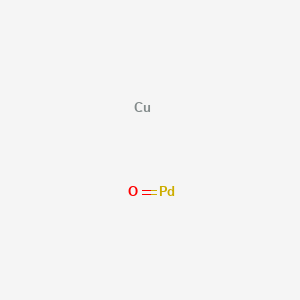

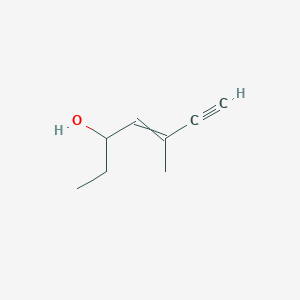
![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)
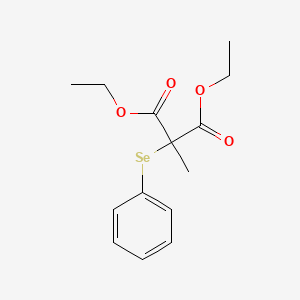
![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
